molecular formula C9H6N2O4 B3360978 5-methyl-7-nitro-1H-indole-2,3-dione CAS No. 90418-79-4

5-methyl-7-nitro-1H-indole-2,3-dione

Cat. No.: B3360978
CAS No.: 90418-79-4
M. Wt: 206.15 g/mol
InChI Key: NTRUHSPDGGDANP-UHFFFAOYSA-N
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Description

5-Methyl-7-nitro-1H-indole-2,3-dione is a nitro-substituted indole derivative featuring a 2,3-dione moiety. The compound’s structure comprises an indole core with a methyl group at position 5 and a nitro group at position 6.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-methyl-7-nitro-1H-indole-2,3-dione typically involves the nitration of 5-methylindole-2,3-dione. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the 7-position .

Industrial Production Methods: Industrial production of this compound may involve similar nitration processes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 5-Methyl-7-nitro-1H-indole-2,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties
Research indicates that 5-methyl-7-nitro-1H-indole-2,3-dione exhibits significant cytotoxicity against various cancer cell lines. A study highlighted its selective activity against the MDA-MB231 breast cancer cell line, with an IC50 value of 8.84 µM, while being inactive against the less aggressive MCF-7 line . This selectivity suggests potential for targeted cancer therapies.

Antiviral and Antimicrobial Activity
The compound has also shown promise in antiviral and antimicrobial applications. Its structural features allow it to interact with biological targets effectively, leading to cytotoxic effects on pathogens. The nitro group can undergo bioreduction in biological systems, generating reactive intermediates that may disrupt cellular functions.

Biological Studies

Mechanism of Action
The biological activity of this compound is attributed to its ability to bind to specific receptors or enzymes. This binding can modulate their activity, providing therapeutic effects. Studies have demonstrated that the compound's nitro group can be reduced to form an amino group, which further enhances its reactivity and biological interactions.

Case Study: Cytotoxicity Evaluation
In a comprehensive evaluation involving the National Cancer Institute's 60 human tumor cell line screen, derivatives of this compound were found to exhibit marked effects on non-small cell lung cancer cells. This underscores the compound's potential as a lead structure for developing new anticancer agents .

Industrial Applications

Synthesis of Dyes and Pigments
this compound is utilized in the synthesis of various dyes and pigments due to its vibrant color properties and stability. The compound serves as a precursor in creating industrially relevant compounds that find applications in textiles and coatings.

Chemical Reactions and Derivatives
The compound can undergo several chemical reactions, including reduction and electrophilic substitution. These reactions can yield various derivatives with enhanced properties suitable for specific applications. For instance:

  • Reduction: Converts the nitro group to an amino group, leading to derivatives like 5-methyl-7-amino-1H-indole-2,3-dione.
  • Substitution: Electrophilic substitution at positions 3 and 5 of the indole ring can produce diverse substituted indole derivatives.

Mechanism of Action

The biological activity of 5-methyl-7-nitro-1H-indole-2,3-dione is primarily attributed to its ability to interact with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. Additionally, the indole ring can bind to specific receptors or enzymes, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Physicochemical Properties

The following table compares substituent positions, molecular formulas, and key physicochemical parameters of 5-methyl-7-nitro-1H-indole-2,3-dione with related compounds:

Compound Name Substituents (Position) Molecular Formula Molecular Weight Key Features (Source)
This compound Methyl (5), Nitro (7) C₉H₆N₂O₄ 220.16 Electron-withdrawing nitro group enhances electrophilicity; methyl improves lipophilicity
6-Chloro-7-methyl-5-nitro-2,3-dihydro-1H-indole-2,3-dione Chloro (6), Methyl (7), Nitro (5) C₉H₅ClN₂O₄ 240.60 Chlorine at position 6 increases molecular weight and polarity; dihydro modification reduces aromaticity
7-Chloro-4-methyl-5-nitro-2,3-dihydro-1H-indole-2,3-dione Chloro (7), Methyl (4), Nitro (5) C₉H₅ClN₂O₄ 240.60 Chlorine at position 7 may sterically hinder interactions; nitro at 5 alters electronic distribution
5-Fluoro-7-methyl-1H-indole-2,3-dione Fluoro (5), Methyl (7) C₉H₆FNO₂ 193.15 Fluorine’s electronegativity enhances stability; lower molecular weight compared to nitro analogs

Key Observations :

  • Substituent Position : Nitro groups at positions 5 or 7 significantly influence electronic properties. For example, nitro at position 7 (target compound) may create a stronger electron-deficient aromatic system compared to nitro at position 5 (–13).
  • Dihydro Modifications : Partial saturation of the indole ring (e.g., 2,3-dihydro) reduces aromaticity, which may affect π-π stacking interactions in biological systems .

Biological Activity

5-Methyl-7-nitro-1H-indole-2,3-dione, also known as 5-methylisatin, is a compound belonging to the indole family that has garnered attention for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is C9H7N2O4, with a molecular weight of approximately 193.16 g/mol. Its structure features a methyl group at the 5-position and a nitro group at the 7-position of the indole ring, contributing to its reactivity and biological activity. The compound contains two carbonyl groups (C=O) adjacent to the nitrogen atom in the indole framework, which enhances its potential for chemical transformations and interactions with biological targets.

The biological activity of this compound is primarily attributed to:

  • Reactive Intermediates Formation : The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects.
  • Target Interaction : The indole ring can bind to specific receptors or enzymes, modulating their activity and resulting in therapeutic effects.

These mechanisms suggest that the compound may induce oxidative stress and activate apoptotic pathways in cells, which is critical for its anticancer properties .

Biological Activities

Research indicates that this compound exhibits several significant biological activities:

Anticancer Activity

In vitro studies have demonstrated cytotoxic effects against various cancer cell lines. For instance:

Cell LineIC50 (µM)
MDA-MB231 (breast cancer)8.84
A549 (lung cancer)6.24
HepG2 (liver cancer)Not specified but noted for activity

The compound showed selectivity for aggressive breast cancer cells (MDA-MB231) over less aggressive ones (MCF-7), indicating potential for targeted therapy .

Antimicrobial Properties

This compound also exhibits notable antimicrobial activity. Studies have reported its effectiveness against various bacterial strains, making it a candidate for further exploration in antimicrobial drug development .

Case Studies and Research Findings

  • Cytotoxicity Studies : A study evaluated the cytotoxic effects of various derivatives of indole compounds on human cancer cell lines using MTT assays. The results indicated that modifications to the indole structure significantly influenced cytotoxicity profiles, with some derivatives showing enhanced activity compared to the parent compound .
  • Reactive Oxygen Species (ROS) Generation : Research on substituted nitroindole derivatives highlighted their ability to generate ROS, which plays a crucial role in their antiproliferative effects against cancer cells. For example, compounds derived from 5-nitroindole showed IC50 values ranging from 5.08 µM to 5.89 µM against HeLa cells .

Comparative Analysis with Related Compounds

The unique structural features of this compound distinguish it from other indole derivatives:

Compound NameStructural FeaturesBiological Activity
Isatin (1H-indole-2,3-dione)No nitro groupBroad anticancer and antimicrobial properties
5-Methylindole-2,3-dioneNo nitro groupIntermediate for various derivatives
7-NitroindoleNitro group at C7Anticancer activity

These comparisons underscore the significance of specific functional groups in modulating biological activity and highlight the potential for developing new therapeutic agents based on these structural insights .

Properties

IUPAC Name

5-methyl-7-nitro-1H-indole-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2O4/c1-4-2-5-7(6(3-4)11(14)15)10-9(13)8(5)12/h2-3H,1H3,(H,10,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTRUHSPDGGDANP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=C1)[N+](=O)[O-])NC(=O)C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Fuming nitric acid (10 mL) was added drop wise over a period of 30 min to a solution of 5-methyl-1H-indole-2,3-dione (20 g, 0.124 mol) in conc. H2SO4 (80 mL) at −5° C., utes. The reaction mass was stirred for another 5-10 min at the same temperature and was poured into crushed ice. The precipitate was filtered and washed with chilled water several times. Finally it was dried in a vacuum oven to get 6.5 g of the required product as a yellow coloured solid.
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step One
Name
Quantity
80 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.